
Ivabradine Impurity 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivabradine Impurity 11, also known as (7R)-3,4-Dimethoxy-N-methylbicyclo [4.2.0]octa-1,3,5-triene-7-methanamine , is an impurity of Ivabradine . Ivabradine is a novel heart rate lowering medication that can slow the heart rate by hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers .
Synthesis Analysis
The synthesis of Ivabradine and its impurities, including Impurity 11, is a complex process that involves various chemical reactions . The process requires careful optimization and control to ensure the production of the desired compounds .Molecular Structure Analysis
The molecular formula of Ivabradine Impurity 11 is C12 H17 N O2 . Its molecular weight is 207.27 . The exact structure of this impurity is not explicitly mentioned in the search results.Applications De Recherche Scientifique
Cardiac Remodeling
- Scientific Field : Pharmacology
- Application Summary : Ivabradine is used in patients with chronic heart failure as an adjunct to other heart failure medications . It reduces elevated resting heart rate, which is linked to increased morbidity and mortality in patients with heart failure .
- Methods of Application : The drug is administered orally. The exact dosage and frequency depend on the patient’s condition and response to treatment .
- Results : Its use is associated with improved cardiac function, structure, and quality of life in the patients . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress as well as increases autophagy .
Chronic Heart Failure with Systolic Dysfunction
- Scientific Field : Cardiology
- Application Summary : Ivabradine is used in patients with stable chronic heart failure with systolic dysfunction .
- Methods of Application : In a study, patients were randomly assigned 1:1 to ivabradine prolonged-release (PR) (10 mg/15 mg) based on the ivabradine immediate-release (IR) dosage or continued ivabradine IR (5 mg/7.5 mg) .
- Results : The change in heart rate from baseline to 3 months was comparable between the treatment groups for 24-h Holter ECG monitoring .
Heart Failure with Reduced Ejection Fraction
- Scientific Field : Cardiology
- Application Summary : Ivabradine is used in patients suffering from heart failure with reduced ejection fraction and maintaining a relative sinus rhythm refractory to beta-blockers .
- Methods of Application : To optimize heart rate control, it is recommended to pursue an aggressive up-titration of ivabradine .
- Results : This approach may ameliorate tachycardia-induced hypotension by incrementally enhancing cardiac output and allow further up-titration of agents aimed at ameliorating heart failure, such as beta-blockers .
Stable Ischemic Heart Disease
- Scientific Field : Cardiology
- Application Summary : Ivabradine has demonstrated improved clinical outcomes due to reduction in heart failure readmissions .
- Methods of Application : However, there has been conflicting evidence from prospective studies and randomized controlled trials for its use in stable ischemic heart disease regarding efficacy in symptom reduction and mortality benefit .
- Results : The current therapies which are commonly utilized—beta-blockers and calcium channel blockers—have an effect on blood pressure and myocardial contractility and may be poorly tolerated .
Inappropriate Sinus Tachycardia
- Scientific Field : Cardiology
- Application Summary : Ivabradine may also play a role in the treatment of patients with inappropriate sinus tachycardia, who often cannot tolerate beta-blockers and/or calcium channel blockers .
- Methods of Application : The exact dosage and frequency depend on the patient’s condition and response to treatment .
- Results : In this review, we highlight the evidence for the nuances of using ivabradine in heart failure, stable ischemic heart disease, and inappropriate sinus tachycardia to raise awareness for its vital role in the treatment of select populations .
Pediatric Heart Failure
- Scientific Field : Pediatric Cardiology
- Application Summary : Ivabradine is used to treat heart failure in children 6 months of age and older who have stable heart failure, with symptoms, caused by an enlarged heart (dilated cardiomyopathy) .
- Methods of Application : The drug is administered orally. The exact dosage and frequency depend on the child’s condition and response to treatment .
- Results : Its use is associated with improved cardiac function, structure, and quality of life in the patients .
Peri-operative Setting
- Scientific Field : Anesthesiology
- Application Summary : Ivabradine’s pharmacological action can be helpful in the peri-operative setting, when the sympathetic tone is increased and the α-adrenergic vasoconstriction unmasked by beta-blockade could precipitate an acute myocardial ischemia .
- Methods of Application : The exact dosage and frequency depend on the patient’s condition and response to treatment .
- Results : This approach may help prevent acute myocardial ischemia in the peri-operative setting .
Atrial Fibrillation
- Scientific Field : Cardiology
- Application Summary : The clinical applicability of ivabradine in patients with atrial fibrillation is a topic of ongoing research .
- Methods of Application : The exact dosage and frequency depend on the patient’s condition and response to treatment .
- Results : The potential benefits of ivabradine in this context are yet to be fully explored .
Heart Failure with Preserved Ejection Fraction
- Scientific Field : Cardiology
- Application Summary : It is important to acknowledge that ivabradine may not yield clinically significant benefits in patients afflicted by heart failure with preserved ejection fraction .
- Methods of Application : The exact dosage and frequency depend on the patient’s condition and response to treatment .
- Results : The potential benefits of ivabradine in this context are yet to be fully explored .
Safety And Hazards
While specific safety and hazard information for Ivabradine Impurity 11 is not available, general safety measures for handling Ivabradine include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and using personal protective equipment .
Propriétés
Numéro CAS |
1132667-04-9 |
|---|---|
Nom du produit |
Ivabradine Impurity 11 |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



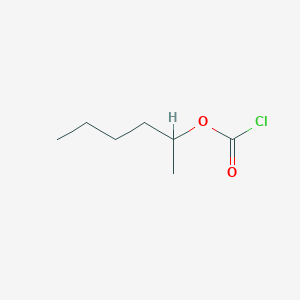
![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)
![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
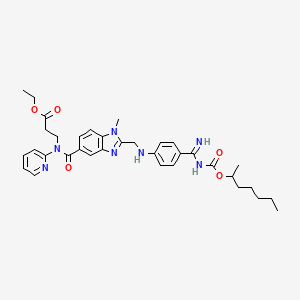
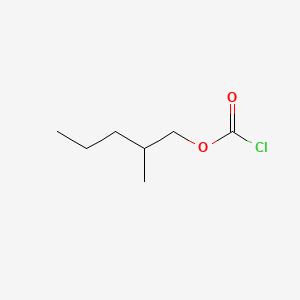
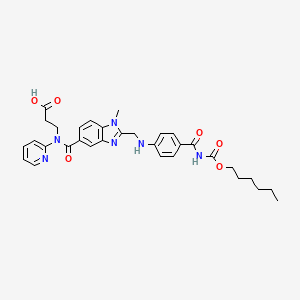
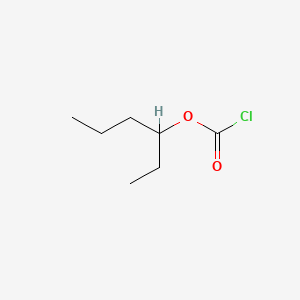
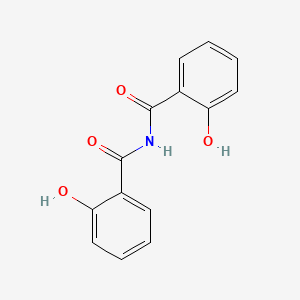
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)